2-(3,4-二甲氧基苯基)-N-甲氧基-N-甲基乙酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione involves crystallization and evaluation as an AChE inhibitor .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed and compared using various techniques. For example, the geometric structure of the crystal and the theoretical compound (from molecular modeling) of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione were analyzed and compared, finding a close correlation .

Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (I), was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is a liquid at 20 deg.C, has a boiling point of 100 °C/0.1 mmHg, a specific gravity (20/20) of 1.06, and a refractive index of 1.53 .

科学研究应用

1. 药物测试中的分析表征

2-(3,4-二甲氧基苯基)-N-甲氧基-N-甲基乙酰胺作为 NBOMe 类化合物的一部分,已在药物测试环境中进行分析表征。这包括对苯乙胺类药物的致幻性 N-(2-甲氧基)苄基衍生物进行分析,其中使用 GC-EI-MS 和 LC-ESI-QTOF-MS 等方法来识别活性成分 (Zuba & Sekuła, 2013)。

2. 合成和结构分析

该化合物已参与专注于合成具有潜在药理特性的新衍生物的研究。例如,对疾病修饰抗风湿药的研究涉及合成 4-(3,4-二甲氧基苯基)-6,7-二甲氧基-2-(1,2,4-三唑-1-基甲基)喹啉-3-羧酸乙酯的衍生物,表明该化合物在药物化学中的作用 (Baba, Makino, Ohta & Sohda, 1998)。

3. 在神经药理学研究中的作用

该化合物作为 NBOMe 系列的一部分,已在神经药理学背景下进行研究,特别是在了解精神活性物质的作用机制方面。此类研究为这些化合物与血清素受体的相互作用提供了宝贵的见解,这对于理解其致幻特性至关重要 (Eshleman, Wolfrum, Reed, Kim, Johnson & Janowsky, 2018)。

4. 纳入聚合物化学研究

该化合物还在聚合物化学中得到应用。例如,涉及 2,3-二取代环氧乙烷开环聚合的研究,导致具有羰基-芳香族 π 堆叠结构的聚醚,其中合成了 2-甲氧基羰基-3-(3,4-二甲氧基苯基)环氧乙烷,表明其在开发新型聚合物材料中的相关性 (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze & Nakano, 2015)。

作用机制

The mechanism of action of related compounds has been studied. For instance, Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .

安全和危害

属性

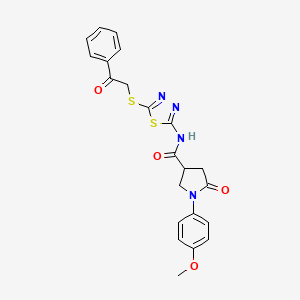

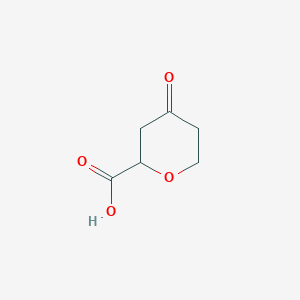

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-13(17-4)12(14)8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVMUSRVMVFMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)

![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2634577.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2634586.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)